Hydrazobenzen-2-amine

Description

Historical Context of Hydrazobenzen-2-amine in Chemical Literature

The study of this compound is historically rooted in the broader investigation of hydrazobenzene (B1673438) (1,2-diphenylhydrazine) and its derivatives. Hydrazobenzene itself was first synthesized in the latter half of the 19th century amid extensive research into diazonium salt chemistry. smolecule.com Early investigations into hydrazo compounds were largely driven by their pivotal role in the burgeoning dye industry.

A key reaction that dominated early research was the acid-catalyzed benzidine (B372746) rearrangement, where hydrazobenzene transforms into benzidine. This transformation was of immense industrial importance for manufacturing dyes. smolecule.com The foundational work on this rearrangement by chemists such as Jacobson and van Loon at the beginning of the 20th century provided the essential framework for understanding the reactivity of related hydrazoarenes. smolecule.comillinois.edu The mechanism of the benzidine rearrangement has been a subject of fascination and in-depth study throughout the 20th century, attracting the attention of prominent organic chemists like Christopher Kelk Ingold. illinois.edu As a structural analog, the chemical behavior of this compound is often understood and contextualized within this rich history of hydrazo compound chemistry. smolecule.com

Significance of this compound in Contemporary Organic Synthesis and Chemical Research

This compound serves as a versatile and important intermediate in modern organic synthesis. Its bifunctional nature, possessing both a primary aromatic amine and a hydrazine (B178648) moiety, allows for a diverse range of chemical transformations. smolecule.com This dual reactivity makes it a linchpin in the synthesis of various organic molecules, including pharmaceuticals and dyes. smolecule.com

In contemporary research, the compound is a key precursor for synthesizing N-arylbenzene-1,2-diamines and 1-arylbenzimidazoles through photoreduction and rearrangement reactions. rsc.org Its significance in azo chemistry is pronounced; the hydrazine group can participate in electrophilic substitution reactions with diazonium salts to form asymmetrical azo dyes. smolecule.com Furthermore, under acidic conditions, this compound undergoes a benzidine-like intramolecular rearrangement, a reaction that continues to be explored for creating complex diamino biaryl structures. smolecule.comlookchem.com

The compound and its derivatives also show potential in analytical chemistry, where their ability to form colored complexes with certain metal ions is utilized for detection purposes. smolecule.com Modern synthetic methodologies have focused on improving the efficiency of reactions involving this scaffold. For instance, advancements in the 21st century have seen the use of catalytic systems, such as phthalocyanine (B1677752) metal complexes, to facilitate the synthesis of this compound derivatives in high yields. smolecule.com

Structural Features and Fundamental Reactivity Overview of this compound

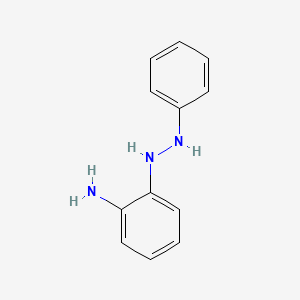

The structure of this compound is defined by a hydrazine (-NH-NH-) functional group that links two aromatic rings. One of these is a standard phenyl ring, while the other is a phenyl ring substituted with an amino (-NH2) group at the ortho position relative to the hydrazine linkage. smolecule.com This specific arrangement of atoms and functional groups dictates its chemical properties and reactivity.

Below is a table summarizing the key identifiers and properties of the compound.

| Property | Value |

| IUPAC Name | 2-(2-phenylhydrazinyl)aniline nih.gov |

| Molecular Formula | C₁₂H₁₃N₃ nih.gov |

| Molar Mass | 199.25 g/mol nih.govsmolecule.com |

| CAS Number | 53314-18-4 nih.govchemicalbook.com |

| Synonyms | 2-Aminohydrazobenzene, Aminohydrazobenzol nih.gov |

The fundamental reactivity of this compound is governed by the chemical behavior of its two key functional groups: the primary aromatic amine and the hydrazine bridge. smolecule.comfiveable.me The amine group exhibits typical reactions such as acylation and diazotization when treated with nitrous acid. smolecule.com The hydrazine linkage is susceptible to oxidation and rearrangement. The interplay between these groups allows for a range of synthetically useful transformations.

The primary types of reactions that this compound undergoes are summarized in the table below.

| Reaction Type | Description |

| Oxidative Dehydrogenation | The hydrazine bridge can be oxidized, often using reagents like tert-butyl nitrite (B80452), to form the corresponding azobenzene (B91143) derivative. smolecule.comacs.org |

| Benzidine-like Rearrangement | In the presence of acid, the molecule undergoes an intramolecular rearrangement to yield diamino biaryl compounds. smolecule.comillinois.edu |

| Diazotization | The primary amine group reacts with nitrous acid to form an unstable diazonium salt, which can serve as an intermediate for further functionalization. smolecule.com |

| Azo Coupling | The hydrazine moiety can react with diazonium salts in electrophilic substitution reactions to produce asymmetrical azo dyes. smolecule.com |

| Complex Formation | The nitrogen atoms can act as ligands, allowing the molecule to form complexes with various transition metals. smolecule.com |

| Acylation | The primary amine is susceptible to acylation reactions with acylating agents. smolecule.com |

Common synthetic routes to this compound often involve the reduction of corresponding azo compounds using reducing agents like catalytic hydrogenation or the condensation of phenylhydrazine (B124118) with appropriate aromatic precursors. smolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

2-(2-phenylhydrazinyl)aniline |

InChI |

InChI=1S/C12H13N3/c13-11-8-4-5-9-12(11)15-14-10-6-2-1-3-7-10/h1-9,14-15H,13H2 |

InChI Key |

AHRMZVUDBZEZKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NNC2=CC=CC=C2N |

Origin of Product |

United States |

Synthetic Methodologies for Hydrazobenzen 2 Amine and Its Derivatives

Classical Synthetic Routes to Hydrazobenzen-2-amine

Traditional methods for synthesizing hydrazobenzenes have long relied on the reduction of nitrogen-containing functional groups and the condensation of key building blocks. These routes are foundational in organic synthesis.

The reduction of nitroarenes and azoarenes stands as one of the most common and historically significant methods for preparing hydrazobenzenes. The reaction pathway often proceeds from the nitro compound through intermediates like nitrosobenzene (B162901) and azoxybenzene (B3421426), which then form azobenzene (B91143) before the final reduction to hydrazobenzene (B1673438). orgsyn.org

A variety of reducing agents and conditions have been employed for this transformation. A classic laboratory preparation involves the use of zinc dust and sodium hydroxide (B78521) in methanol (B129727) to reduce nitrobenzene (B124822) to azobenzene, which can then be further reduced to hydrazobenzene. environmentclearance.nic.in Another established method utilizes hydrazine (B178648) hydrate (B1144303) in the presence of a hydrogenation catalyst, such as palladium on carbon, to reduce azobenzene and azoxybenzene to hydrazobenzene in high yields (80–90%). mdpi.com Similarly, catalytic reduction using Raney nickel is a well-documented process for converting azoxybenzenes to hydrazobenzenes. researchgate.net

The choice of reducing agent and reaction conditions can be tuned to selectively yield either the azobenzene or the hydrazobenzene. For instance, in certain catalytic systems, the quantity of the reducing agent, such as sodium borohydride (B1222165) (NaBH₄), can determine the final product. mdpi.com

Table 1: Comparison of Classical Reductive Methods for Hydrazobenzene Synthesis

| Precursor | Reducing System | Product | Yield | Reference |

|---|---|---|---|---|

| Nitrobenzene | Zn, NaOH, Methanol | Azobenzene/Hydrazobenzene | Moderate | environmentclearance.nic.in |

| Azoxybenzene | Hydrazine Hydrate, Raney Nickel | Hydrazobenzene | 95% | researchgate.net |

| Azobenzene | Hydrazine Hydrate, Pd/C | Hydrazobenzene | 80-90% | mdpi.com |

| Nitrobenzene | NaBH₄ (2.5 equiv.), AuNPs@PS3 | Azobenzene | 76% | mdpi.com |

| Nitrobenzene | NaBH₄ (5 equiv.), AuNPs@PS3 | Hydrazobenzene | 99% | mdpi.comCurrent time information in Vanderburgh County, US. |

While the condensation of phenylhydrazine (B124118) with aldehydes and ketones is a fundamental reaction, it typically leads to the formation of phenylhydrazones. semanticscholar.org The synthesis of a substituted hydrazobenzene like this compound, which has the IUPAC name 2-(2-phenylhydrazinyl)aniline, requires a different strategic approach than simple hydrazone formation.

The classical synthesis of a substituted phenylhydrazine often begins with the corresponding aniline (B41778). The process involves diazotization of the aniline derivative with a nitrite (B80452) source (e.g., NaNO₂) in acid, followed by reduction of the resulting diazonium salt. orgsyn.orgprepchem.com For example, a substituted aniline can be treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reduced with a reagent like tin(II) chloride (SnCl₂) to yield the target phenylhydrazine derivative. prepchem.com

To form the specific structure of this compound, one could envision a nucleophilic aromatic substitution pathway. In this hypothetical route, phenylhydrazine, acting as a nucleophile, would attack an activated benzene (B151609) ring, such as 1-fluoro-2-nitrobenzene. The reaction would displace the fluoride (B91410) and form 1-nitro-2-(2-phenylhydrazinyl)benzene. A subsequent reduction of the nitro group would then yield the final product, this compound. This type of nucleophilic substitution is a known process in aromatic chemistry. nih.gov

Creating more complex or specifically substituted this compound derivatives often necessitates a multi-step synthetic sequence. These designs combine several of the classical reactions into a cohesive pathway.

A common strategy involves the initial synthesis of a substituted azobenzene, which is then reduced in a final step. For example, a multi-step synthesis could begin with an azo coupling reaction between a phenol (B47542) and an aryl diazonium salt to produce a hydroxy-substituted azobenzene. rsc.org This intermediate can then undergo further functionalization, such as methylation, before the final reduction of the azo bond to the hydrazo linkage. rsc.org

An illustrative multi-step route to a complex derivative could be:

Diazotization: Start with a substituted aniline and convert it to a diazonium salt using sodium nitrite and acid.

Azo Coupling: React the diazonium salt with another aromatic compound (e.g., phenol or aniline) to form a specifically substituted azobenzene.

Reduction: Reduce the azobenzene intermediate using a suitable method, such as catalytic hydrogenation with a manganese catalyst or reduction with NaBH₄ and a gold catalyst, to yield the final complex hydrazobenzene derivative. orgsyn.orgCurrent time information in Vanderburgh County, US.

This approach allows for the precise placement of various functional groups on either of the aromatic rings, providing access to a wide library of complex structures.

Modern and Advanced Synthetic Strategies for this compound

Contemporary synthetic chemistry has introduced advanced methodologies that offer improvements in terms of reaction conditions, efficiency, and environmental impact.

Modern catalysis offers highly selective and efficient routes to hydrazobenzenes under mild conditions. A notable example is the use of polystyrene-supported gold nanoparticles (AuNPs@PS3) as a catalyst for the reduction of nitroarenes. mdpi.com This system, using NaBH₄ as the reductant in an ethanol-water mixture at room temperature, can achieve near-quantitative yields of hydrazobenzene with excellent selectivity. mdpi.comCurrent time information in Vanderburgh County, US. The reaction proceeds through azoxybenzene and azobenzene intermediates, and the catalyst's high activity allows the reaction to complete efficiently without over-reduction to aniline. Current time information in Vanderburgh County, US.

Another advanced system employs an air- and moisture-stable manganese pincer complex. This base-metal catalyst facilitates the chemoselective hydrogenation of both nitroarenes and azobenzenes to their corresponding hydrazobenzenes under relatively mild conditions, tolerating a broad range of functional groups. orgsyn.org

Table 2: Modern Catalytic Systems for Hydrazobenzene Synthesis

| Catalyst System | Precursor | Conditions | Yield | Reference |

|---|---|---|---|---|

| AuNPs@PS3, NaBH₄ | Nitrobenzene | 50% aq. EtOH, Room Temp. | 99% | mdpi.comCurrent time information in Vanderburgh County, US. |

| Manganese Pincer Complex, H₂ | Azobenzene | Toluene, 100°C | High | orgsyn.org |

| Pd/C, Hydrazine | Phenol | 1,4-Dioxane, 100°C | Moderate | rsc.org |

Advanced technologies like microwave-assisted synthesis and flow chemistry are being increasingly applied to the synthesis of nitrogen-containing compounds, offering significant advantages over traditional batch processing.

Microwave-Assisted Synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. researchgate.net While specific reports on the microwave synthesis of this compound are scarce, the technology has been successfully applied to the synthesis of related hydrazone derivatives. nih.govnih.gov These syntheses demonstrate that reactions involving hydrazine derivatives can be completed in minutes under microwave irradiation, compared to several hours with conventional heating. researchgate.net This suggests that steps in the synthesis of hydrazobenzenes, such as the reduction of azobenzenes or condensation reactions, are strong candidates for optimization using microwave technology. mdpi.combeilstein-journals.org

Flow Chemistry involves performing reactions in a continuously flowing stream rather than in a batch reactor. This approach offers superior control over reaction parameters, enhanced safety (especially when dealing with hazardous reagents or intermediates), and straightforward scalability. mdpi.com Continuous-flow processes have been developed for the synthesis of hydrazine derivatives from alcohols and for the generation of other reactive nitrogen species. mdpi.comrsc.org The synthesis of hydrazobenzenes, particularly reduction steps that can be highly exothermic or catalytic reactions that benefit from precise temperature control, is well-suited for flow chemistry applications. This technology allows for the safe, on-demand production of the target molecule, minimizing the accumulation of potentially unstable intermediates. nih.gov

Photochemical and Electrochemical Approaches to this compound Synthesis

The synthesis of this compound and its derivatives can be approached through modern techniques such as photochemical and electrochemical methods. These strategies offer alternative pathways that can provide improved selectivity and milder reaction conditions compared to traditional chemical synthesis.

Electrochemical Synthesis:

Electrochemical methods provide a powerful tool for the formation of N-N bonds, a key step in the synthesis of hydrazobenzene derivatives. The electrochemical copolymerization of aniline and o-phenylenediamine (B120857) has been investigated, which can lead to the formation of polymers containing hydrazobenzene-like linkages with amino functionalities. researchgate.netnih.govacs.orgresearchgate.net The process involves the anodic oxidation of the amine monomers to generate radical cations, which can then couple to form the desired N-N bonds. The ratio of the monomers and the electrochemical conditions can be tuned to control the structure of the resulting products.

Another relevant electrochemical approach is the reduction of nitroaromatic compounds. The electrochemical reduction of 2-nitrophenylhydrazine, for instance, could potentially yield this compound. This method avoids the use of harsh chemical reducing agents and allows for precise control over the reduction potential.

The general principle of electrochemical N-N bond formation involves the generation of nitrogen-centered radicals from amines or their derivatives through anodic oxidation. sioc-journal.cn These radicals can then dimerize to form the hydrazine linkage. This strategy has been successfully applied to the synthesis of various substituted hydrazines.

Photochemical Synthesis:

Photochemical methods offer a unique way to construct and modify molecules using light as a reagent. While a direct photochemical synthesis of this compound is not extensively documented, related photochemical reactions provide a basis for potential synthetic routes. For example, the photochemical isomerization of hydrazide-hydrazone derivatives has been studied, demonstrating the influence of light on molecules containing N-N bonds. chemicalbook.com

Furthermore, photochemical intramolecular amination reactions have been utilized for the synthesis of various nitrogen-containing heterocycles. rsc.org These reactions often proceed through the generation of reactive nitrogen species, such as nitrenes, from precursors like azides. A plausible photochemical approach to a precursor of this compound could involve the photolysis of a suitably substituted aromatic azide (B81097) to induce N-N bond formation.

The following table summarizes the key aspects of these approaches:

| Method | Principle | Potential Application to this compound Synthesis | Key Considerations |

| Electrochemical | Anodic oxidation of anilines/diamines or cathodic reduction of nitro compounds. researchgate.netnih.govacs.orgresearchgate.netsioc-journal.cn | Co-polymerization of aniline and o-phenylenediamine; Reduction of 2-nitrophenylhydrazine. | Electrode material, electrolyte, potential control, pH. |

| Photochemical | Light-induced reactions, such as isomerization or N-N bond formation via reactive intermediates. chemicalbook.comrsc.org | Isomerization of a precursor; Photolysis of an azide to form the N-N bond. | Wavelength of light, photosensitizers, reaction medium. |

Synthesis of Functionalized this compound Derivatives

The functionalization of this compound can be achieved by modifying its aromatic rings or the nitrogen atoms of the hydrazine linkage. These modifications are crucial for tuning the compound's properties for various applications.

Aromatic Ring Functionalization Strategies

The two aromatic rings in this compound offer multiple sites for functionalization. Standard aromatic substitution reactions can be employed, with the existing amino and hydrazo groups directing the position of incoming substituents. The amino group on one ring is a strong activating group and directs electrophilic substitution to the ortho and para positions. The hydrazo group is also an activating group.

Common aromatic functionalization strategies that could be applied to this compound include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic rings can be achieved using various halogenating agents. These halogenated derivatives can then serve as versatile intermediates for further cross-coupling reactions. organic-chemistry.org

Nitration: The introduction of a nitro group onto the aromatic rings can be accomplished using nitrating agents. The nitro group is a deactivating group and can be further reduced to an amino group, allowing for the synthesis of di- or tri-amino substituted hydrazobenzene derivatives.

Alkylation and Acylation: Friedel-Crafts alkylation and acylation reactions can introduce alkyl and acyl groups onto the aromatic rings, although care must be taken to avoid side reactions with the amino and hydrazo groups. organic-chemistry.org

Sulfonation: Treatment with sulfuric acid can lead to the introduction of sulfonic acid groups, which can improve the water solubility of the compound.

The following table outlines potential aromatic functionalization reactions for this compound:

| Reaction | Reagent | Potential Product |

| Bromination | Br₂/FeBr₃ | Bromo-substituted this compound |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted this compound |

| Acetylation | CH₃COCl/AlCl₃ | Acetyl-substituted this compound |

Nitrogen Atom Modification Routes and Annulation Reactions

The nitrogen atoms of the hydrazine bridge and the amino group in this compound are nucleophilic and can be readily modified.

N-Alkylation and N-Acylation:

N-Alkylation: The nitrogen atoms can be alkylated using alkyl halides or other alkylating agents. nih.govwikipedia.orgresearchgate.netresearchgate.net This modification can introduce various alkyl groups, influencing the steric and electronic properties of the molecule.

N-Acylation: Acylation of the nitrogen atoms can be achieved using acyl chlorides or anhydrides. organic-chemistry.orgnih.govresearchgate.netbeilstein-journals.orgworktribe.com This reaction introduces an acyl group, which can alter the reactivity and solubility of the compound. N-acyl derivatives are also important intermediates in the synthesis of more complex molecules.

Annulation Reactions:

The presence of the o-phenylenediamine-like moiety in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds through annulation reactions. Annulation involves the formation of a new ring fused to the existing aromatic ring.

Synthesis of Benzotriazoles: One of the most common annulation reactions for o-phenylenediamines is their conversion to benzotriazoles. ijariie.comnih.govorganic-chemistry.orgwikipedia.orggsconlinepress.com Treatment of this compound with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite and an acid), would be expected to lead to the formation of a benzotriazole (B28993) derivative. The reaction proceeds through the diazotization of the primary amino group, followed by intramolecular cyclization.

Synthesis of Benzodiazepines and Quinoxalines: The o-phenylenediamine moiety can also react with α,β-unsaturated carbonyl compounds or 1,2-dicarbonyl compounds to form benzodiazepine (B76468) or quinoxaline (B1680401) derivatives, respectively. researchgate.netrsc.orgsapub.org These reactions involve condensation and cyclization steps to build the new heterocyclic ring.

The following table summarizes key nitrogen modification and annulation reactions:

| Reaction Type | Reagent/Conditions | Resulting Functional Group/Heterocycle |

| N-Alkylation | Alkyl halide, base nih.govwikipedia.orgresearchgate.netresearchgate.net | N-Alkylamino, N,N'-dialkylhydrazo |

| N-Acylation | Acyl chloride/anhydride, base organic-chemistry.orgnih.govresearchgate.netbeilstein-journals.orgworktribe.com | N-Acylamino, N,N'-diacylhydrazo |

| Benzotriazole Formation | NaNO₂, acid ijariie.comnih.govorganic-chemistry.orgwikipedia.orggsconlinepress.com | Benzotriazole ring |

| Benzodiazepine Formation | α,β-Unsaturated carbonyl compound researchgate.netrsc.org | Benzodiazepine ring |

| Quinoxaline Formation | 1,2-Dicarbonyl compound sapub.org | Quinoxaline ring |

Reaction Chemistry and Mechanistic Studies of Hydrazobenzen 2 Amine

Electrophilic and Nucleophilic Reactions of Hydrazobenzen-2-amine

The chemical reactivity of this compound is characterized by the presence of multiple reactive sites, namely the two nitrogen atoms of the hydrazo linkage and the amino group attached to one of the benzene (B151609) rings. These sites allow the molecule to participate in both electrophilic and nucleophilic reactions.

The amino group (-NH2) on the benzene ring is a powerful activating group, increasing the electron density at the ortho and para positions. This makes the aromatic ring susceptible to electrophilic substitution reactions . byjus.com For instance, reactions like bromination, nitration, and sulfonation would be directed to the positions ortho and para to the amino group. byjus.com However, direct nitration can lead to oxidation products, a common issue with highly reactive aromatic amines. byjus.com To control the reactivity and achieve specific substitution patterns, the amino group can be protected, for example, by acetylation. This reduces the activating effect of the amino group, allowing for more controlled substitution. byjus.com

The nitrogen atoms of the hydrazo bridge and the amino group possess lone pairs of electrons, making them nucleophilic. The nucleophilicity of the amino group is central to condensation reactions . These reactions typically involve the nucleophilic attack of the amine on a carbonyl compound, such as an aldehyde or ketone, leading to the formation of an imine (Schiff base) after the elimination of a water molecule. jmchemsci.commsu.edu The reactivity of the carbonyl compound is a key factor in these reactions. issr.edu.kh

The hydrazo linkage can also exhibit nucleophilic character. For example, in the synthesis of certain heterocyclic compounds, the nitrogen atoms of the hydrazo group can act as nucleophiles. znaturforsch.com

Oxidation-Reduction Chemistry of the Hydrazo Linkage in this compound

The hydrazo linkage (-NH-NH-) in this compound is the primary site for oxidation and reduction reactions.

Oxidation: The hydrazo group can be readily oxidized to an azo group (-N=N-). This transformation is a common reaction for hydrazobenzenes. smolecule.comsurrey.ac.uk Various oxidizing agents can be employed for this purpose, including mercury(II) oxide, chem-soc.si sodium hypochlorite, surrey.ac.uk and tert-butyl nitrite (B80452). acs.orgacs.org The oxidation process is believed to proceed through the formation of an aminyl radical intermediate, which then dimerizes and is further oxidized to the corresponding azo compound. chem-soc.si In some cases, the oxidation of aromatic amines can lead to the formation of hydrazobenzene (B1673438) as an intermediate, which is then subsequently oxidized to the azobenzene (B91143). chem-soc.sipublish.csiro.au The ease of oxidation of the hydrazo linkage is a significant feature of its chemistry. publish.csiro.au

Reduction: The hydrazo linkage can also be reduced, typically cleaving the N-N bond to form two primary amine molecules. This reduction can be achieved using various reducing agents. For instance, in acidic media, 4-aminohydrazobenzene can be reduced to the corresponding amines. psu.edu The reduction of azo compounds is a common method for the synthesis of hydrazobenzenes and, if the reduction is carried further, anilines. nowgonggirlscollege.co.in The electrochemical reduction of related azo compounds often proceeds via a two-electron transfer to form the hydrazo derivative, which can then undergo further reduction or disproportionation. psu.eduiaea.org

The redox chemistry of the hydrazo group is summarized in the table below:

| Reaction Type | Reactant | Product | Key Features |

| Oxidation | This compound | Azobenzene-2-amine | Formation of an azo (-N=N-) linkage. |

| Reduction | This compound | Aniline (B41778) and Phenylenediamine | Cleavage of the hydrazo (-NH-NH-) linkage. |

Condensation Reactions Involving Amine and Hydrazo Moieties

The amine and hydrazo functionalities in this compound are reactive sites for condensation reactions, particularly with carbonyl compounds. znaturforsch.com A condensation reaction is a type of chemical reaction in which two molecules combine to form a larger molecule, together with the loss of a small molecule such as water. researchgate.net

The primary amine group (-NH2) of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. jmchemsci.commsu.edu This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. jmchemsci.com The reaction is typically catalyzed by acid. msu.edu

The hydrazo group can also participate in condensation reactions. For example, studies on 2-aminobenzohydrazide, a related compound, show that it undergoes condensation with various aldehydes and ketones. znaturforsch.comresearchgate.net Depending on the reaction conditions and the carbonyl compound used, different heterocyclic products like hydrazones and quinazolines can be formed. znaturforsch.comresearchgate.net The mechanism often involves the initial nucleophilic attack by one of the nitrogen atoms of the hydrazo group on the carbonyl carbon. znaturforsch.com

The table below summarizes the types of products that can be formed from the condensation reactions of a molecule with similar functionalities.

| Reactant 1 | Reactant 2 | Product Type |

| This compound (Amine group) | Aldehyde/Ketone | Imine (Schiff Base) |

| This compound (Hydrazo group) | Aldehyde/Ketone | Hydrazone or Heterocyclic compounds |

Metal Complexation and Coordination Chemistry of this compound

This compound possesses multiple donor atoms (the nitrogen atoms of the amine and hydrazo groups), making it a potential ligand for metal complexation. The study of metal complexes is crucial in various fields, including catalysis and bioinorganic chemistry. arxiv.orgmdpi.com

Ligand Properties and Chelation Modes of this compound

As a ligand, this compound can coordinate to a central metal ion through one or more of its nitrogen atoms. When a ligand binds to a metal ion through more than one donor atom, it is called a chelating agent, and the resulting complex is a chelate. wikipedia.org Chelation typically leads to the formation of more stable complexes compared to those formed with monodentate ligands, an effect known as the chelate effect. wikipedia.org

This compound can act as a bidentate or potentially a tridentate ligand. The coordination can involve:

The two nitrogen atoms of the hydrazo bridge.

One nitrogen from the hydrazo bridge and the nitrogen of the amino group.

Both nitrogen atoms of the hydrazo bridge and the nitrogen of the amino group.

The specific chelation mode will depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand. The formation of five- or six-membered chelate rings is generally favored. The coordination of the amine group to a metal ion is a common feature in coordination chemistry. mdpi.com The complexation of metal ions with amine ligands has been extensively studied. mdpi.com

Mechanistic Insights into Metal-Hydrazobenzen-2-amine Complex Formation

The formation of metal complexes in solution is a dynamic process involving the substitution of solvent molecules from the metal's coordination sphere by the ligand. cbpbu.ac.inresearchgate.net The mechanism of these ligand substitution reactions can be associative (SN2-like), dissociative (SN1-like), or an interchange mechanism. cbpbu.ac.indalalinstitute.com

For square planar complexes, such as those of Pt(II) and Pd(II), an associative mechanism is common. cbpbu.ac.indalalinstitute.com The incoming ligand attacks the metal center to form a five-coordinate intermediate, which then releases a leaving group. cbpbu.ac.in For octahedral complexes, the mechanism can be more varied. dalalinstitute.com

The kinetics of complex formation are influenced by several factors, including the nature of the metal ion, the ligand, and the solvent. researchgate.net The rate of complex formation can be studied using techniques like stopped-flow spectrophotometry. researchgate.net The stability of the resulting metal complex is a key thermodynamic parameter. mdpi.com In some cases, the complexation of a ligand with a metal can be an inhibiting factor for other reactions. nih.gov

The study of the kinetics and mechanism of metal complex formation with this compound would provide valuable insights into its coordination chemistry and potential applications.

Advanced Spectroscopic and Structural Characterization of Hydrazobenzen 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including the connectivity of atoms and their spatial arrangement. For Hydrazobenzen-2-amine, with its distinct aromatic and amine functionalities, NMR provides invaluable insight into its molecular framework.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers a fundamental picture of the molecule's electronic environment.

¹H NMR: The proton NMR spectrum of this compound would be characterized by distinct signals for the aromatic protons and the amine/hydrazine (B178648) N-H protons. The aromatic protons on the two phenyl rings would appear in the typical downfield region of approximately 6.5-8.0 ppm. libretexts.org The specific chemical shifts and splitting patterns (multiplicity) would depend on the substitution pattern and the electronic effects of the amino (-NH₂) and hydrazo (-NH-NH-) groups. The protons on the aminophenyl ring are expected to be more shielded compared to those on the unsubstituted phenyl ring. The N-H protons of the primary amine and the hydrazine linker would likely appear as broad singlets, with their chemical shifts being highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. researchgate.netoregonstate.edu

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. Aromatic carbons typically resonate in the 100-150 ppm range. rsc.org The carbon atoms directly attached to the nitrogen atoms (C-N) would be expected to appear in a specific region of the spectrum, influenced by the electronegativity of nitrogen.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). emerypharma.com It would be instrumental in identifying which aromatic protons are adjacent to each other on each ring, allowing for the complete assignment of the aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. diva-portal.org This powerful technique would definitively link each aromatic proton signal to its corresponding carbon signal, greatly simplifying the assignment of the ¹³C spectrum.

| Proton Type | Expected ¹H Chemical Shift (δ, ppm) | Carbon Type | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic (Ar-H) | 6.5 - 8.0 | Aromatic (Ar-C) | 100 - 150 |

| Amine (R-NH₂) | Variable (e.g., 3.0 - 5.0) | Aromatic (Ar-C-N) | 130 - 150 |

| Hydrazine (R-NH-NH-R) | Variable (e.g., 5.0 - 8.0) |

Solid-State NMR Studies of this compound

Solid-state NMR (ssNMR) provides structural information on materials in their solid form, which can differ significantly from their solution-state conformations. For a molecule like this compound, ssNMR could be used to investigate phenomena such as polymorphism (the existence of multiple crystalline forms) and tautomerism. Studies on related aromatic hydrazine compounds have utilized ¹³C and ¹⁵N ssNMR to probe the chemical structure and bonding within the solid state. kaist.ac.kr This technique could reveal details about intermolecular interactions, such as hydrogen bonding involving the amine and hydrazine groups, which dictate the packing of molecules in the crystal lattice.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental composition, as well as providing structural information through fragmentation analysis. The molecular formula of this compound is C₁₂H₁₃N₃, corresponding to a molecular weight of approximately 199.25 g/mol . nih.govhpc-standards.us

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of its elemental formula (C₁₂H₁₃N₃), distinguishing it from other compounds that might have the same nominal mass. This is a critical step in confirming the identity of a synthesized compound.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion of this compound) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide a fragmentation pattern, which acts as a "fingerprint" for the molecule. researchgate.net

For this compound, the fragmentation would likely be initiated by cleavage of the weakest bonds. The N-N bond of the hydrazine linker is a probable site for initial cleavage. Key fragmentation pathways for aromatic amines often involve the loss of small neutral molecules or radicals. libretexts.orgchemguide.co.ukmiamioh.edu

Expected Fragmentation Pathways:

Cleavage of the N-N bond: This would be a major fragmentation pathway, potentially leading to ions corresponding to the aminophenyl radical cation (m/z ~92) and the phenylaminyl radical (m/z ~92), or related ions.

Loss of NH₃: Fragmentation of the aminophenyl portion could lead to the loss of ammonia (B1221849) (17 Da).

Fission of the aromatic rings: While requiring more energy, fragmentation of the phenyl rings themselves can also occur.

| Fragment Ion (Proposed) | m/z (Expected) | Associated Neutral Loss |

|---|---|---|

| [M]+• (Molecular Ion) | 199 | - |

| [C₆H₅NH]+• | 92 | C₆H₆N₂ |

| [C₆H₆N]+ | 92 | C₆H₅N₂ |

| [C₆H₅]+ | 77 | C₆H₈N₃ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups, as different types of bonds vibrate at characteristic frequencies.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine (-NH₂) typically appear as a doublet in the 3300-3500 cm⁻¹ region, while the secondary amine of the hydrazine linker (-NH-) would show a single band in a similar region. orgchemboulder.com Bending vibrations for the N-H bonds are expected in the 1580-1650 cm⁻¹ range. The C-N stretching of the aromatic amine would likely be observed between 1250-1335 cm⁻¹. orgchemboulder.com Aromatic C-H stretching and C=C ring stretching bands would also be prominent in the spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Primary Amine) | 3300 - 3500 (doublet) | FT-IR |

| N-H Stretch (Secondary Amine) | 3300 - 3500 (single band) | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| N-H Bend | 1580 - 1650 | FT-IR |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| Aromatic C-N Stretch | 1250 - 1335 | FT-IR |

Electronic Spectroscopy (UV-Vis) and Chromophoric Properties of this compound

The electronic absorption spectrum of a molecule is determined by the electronic transitions between molecular orbitals. In this compound, the chromophoric character is primarily dictated by the two phenyl rings and the nitrogen atoms of the hydrazine and amine groups. The molecule contains two main chromophoric systems: the phenylhydrazine (B124118) moiety and the o-phenylenediamine (B120857) moiety, which are linked together.

The UV-Vis spectrum is expected to be a composite of the electronic transitions originating from these systems. The principal transitions are the π→π* transitions associated with the aromatic rings and the n→π* transitions associated with the non-bonding electrons on the nitrogen atoms.

π→π Transitions:* These are typically high-energy, high-intensity absorptions. For benzene (B151609), these transitions occur around 184 nm, 204 nm, and 256 nm. The substitution on the benzene rings in this compound—specifically the electron-donating -NH-NH- and -NH2 groups—is expected to cause a bathochromic shift (a shift to longer wavelengths) of these bands due to the extension of the conjugated π-system. The presence of two phenyl rings allows for potential π-conjugation across the N-N bridge, which could further shift the absorption maxima to longer wavelengths.

n→π Transitions:* These transitions involve the promotion of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital of the aromatic ring. These are typically of lower intensity than π→π* transitions and occur at longer wavelengths. The lone pairs on the three nitrogen atoms of this compound can give rise to such transitions.

| Compound | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

| Aniline (B41778) | ~230, ~280 | ~8600, ~1430 | π→π |

| Phenylhydrazine | ~240, ~285 | ~9000, ~1600 | π→π |

Note: Values are approximate and can vary with solvent.

The conjugation between the phenylhydrazine and aniline moieties in this compound would likely result in absorption maxima that are red-shifted compared to either aniline or phenylhydrazine alone.

Computational and Theoretical Investigations of Hydrazobenzen 2 Amine

Quantum Chemical Calculations of Hydrazobenzen-2-amine

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to model the electronic structure and energy of molecules. These calculations are essential for predicting a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, which simplifies the computation significantly while maintaining high accuracy. DFT calculations are instrumental in understanding the electronic properties, reactivity, and stability of molecules. mdpi.comscispace.com

For a molecule like this compound, DFT would be used to calculate key parameters that describe its electronic character and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. scispace.com

Other reactivity descriptors derived from DFT include electronegativity, chemical hardness, and chemical potential. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to nucleophilic or electrophilic attack. scispace.com For example, in studies of substituted benzohydrazides, MEP plots are used to recognize nucleophilic and electrophilic reactive sites. scispace.com

Table 1: Illustrative DFT-Calculated Properties for a Representative Hydrazone Derivative

(Note: This data is for a representative compound and not this compound)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.1 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

| Chemical Hardness (η) | 2.05 eV | Resistance to change in electron distribution |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on theoretical principles and physical constants, without including empirical data. These methods are often more computationally demanding than DFT but can provide highly accurate results. They are used for precise geometry optimizations and energy calculations.

Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This provides precise bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the three-dimensional structure of its most stable form.

Energy calculations can determine the relative stabilities of different isomers or conformers. High-level ab initio methods, such as Coupled Cluster (CC) or Møller-Plesset (MP2) perturbation theory, are considered the "gold standard" for accuracy, though their computational cost limits their application to smaller molecules. These methods serve as benchmarks for less computationally intensive approaches.

Conformational Analysis and Intramolecular Interactions in this compound

Most molecules are not rigid structures and can exist in various spatial arrangements called conformations. Conformational analysis is the study of the different conformations of a molecule and their relative energies. For a flexible molecule like this compound, with its rotatable bonds (e.g., the N-N bond and the C-N bonds), multiple conformers can exist.

Furthermore, these calculations can identify and quantify intramolecular interactions, such as hydrogen bonds. In this compound, an intramolecular hydrogen bond could potentially form between the amino group (-NH2) on one ring and the hydrazine (B178648) bridge (-NH-NH-). DFT calculations are effective in characterizing such interactions, revealing their strength and influence on the molecule's preferred conformation. mdpi.com For instance, studies on substituted phenylhydrazones have shown that intramolecular hydrogen bonds are a key factor in determining the stability of different isomers. mdpi.com

Prediction of Spectroscopic Parameters using Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, which is a cornerstone of chemical analysis.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted with high accuracy using quantum chemical calculations, particularly DFT. github.io The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical predictions are crucial for assigning signals in experimental spectra and can help in determining the correct structure among several possibilities. uncw.edubohrium.com For complex molecules, Boltzmann-weighting the predicted spectra of several low-energy conformers is often necessary to obtain results that compare well with experimental data measured at room temperature. uncw.edu

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities. rsc.org The predicted IR spectrum can be compared with experimental data to identify characteristic functional groups and confirm the molecular structure. Discrepancies between predicted and experimental spectra can sometimes be resolved by considering anharmonic effects or solvent interactions.

Table 2: Illustrative Predicted Vibrational Frequencies for a Related Amine Compound

(Note: This data is for a representative compound and not this compound)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H Stretch (Amine) | 3450 | 3445 | Asymmetric stretch |

| N-H Stretch (Amine) | 3360 | 3355 | Symmetric stretch |

| N-H Bend (Hydrazine) | 1625 | 1620 | Scissoring |

| C=C Stretch (Aromatic) | 1590 | 1595 | Ring vibration |

Reaction Mechanism Elucidation through Computational Transition State Analysis for this compound Reactions

Understanding how a chemical reaction occurs requires characterizing the reaction mechanism, including any intermediate species and, most importantly, the transition state. The transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to proceed.

Computational chemistry is a powerful tool for locating and characterizing transition state structures. e3s-conferences.org By finding the first-order saddle point on the potential energy surface, the geometry and energy of the transition state can be determined. reddit.comscm.com This information allows for the calculation of the activation energy, which is directly related to the reaction rate. Methods like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products. reddit.com For reactions involving this compound, this analysis could be used to study mechanisms such as oxidation, cyclization, or rearrangement.

Molecular Dynamics Simulations for Dynamic Behavior of this compound

While quantum chemical calculations typically focus on static, single-molecule properties (often in the gas phase), Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, often in a condensed phase like a solution. nih.govnih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, changes conformation, and interacts with its environment (e.g., solvent molecules). researchgate.net An MD simulation of this compound in a solvent like water or an organic solvent would provide insights into:

Solvation: How solvent molecules arrange around the solute and the strength of these interactions.

Conformational Dynamics: The timescale and nature of transitions between different conformers.

Hydrogen Bonding Dynamics: The formation and breaking of intra- and intermolecular hydrogen bonds over time. nih.gov

These simulations are crucial for bridging the gap between the properties of an isolated molecule and its behavior in a realistic chemical environment.

Exploration of Hydrazobenzen 2 Amine in Catalysis

Hydrazobenzen-2-amine as an Organic Catalyst or Promotor in Chemical Transformations

No information was found regarding the use of this compound as a primary organic catalyst or a promoter in chemical transformations.

This compound Derivatives in Organocatalysis

No specific derivatives of this compound have been identified in the literature as organocatalysts for any chemical transformations.

Metal-Hydrazobenzen-2-amine Complexes in Homogeneous and Heterogeneous Catalysis

There is no available literature detailing the synthesis or application of metal complexes involving this compound as a ligand for either homogeneous or heterogeneous catalysis.

Hydrogenation and Dehydrogenation Catalysis

No studies were found that describe the use of metal-Hydrazobenzen-2-amine complexes for catalytic hydrogenation or dehydrogenation reactions.

Asymmetric Catalysis with Chiral this compound Ligands

There is no information on the design, synthesis, or application of chiral ligands derived from this compound for use in asymmetric catalysis.

Applications of Hydrazobenzen 2 Amine in Materials Science

Hydrazobenzen-2-amine as a Monomer or Precursor for Polymer Synthesis

No studies have been found that describe the use of this compound as a monomer or precursor for the synthesis of polymers. The reactivity of its amine and hydrazine (B178648) functional groups suggests potential for polymerization reactions, such as in the formation of polyurethanes, polyamides, or other condensation polymers. However, no specific examples or characterization of such polymers are documented.

Optoelectronic Properties of this compound Containing Materials (e.g., OLEDs, Photovoltaics)

There is no available research on the optoelectronic properties of materials containing this compound. While aromatic amines and hydrazine derivatives are classes of compounds known to be used in organic light-emitting diodes (OLEDs) and photovoltaic devices, the specific contributions and performance of this compound in these applications have not been investigated or reported.

Self-Assembly and Supramolecular Chemistry Involving this compound

There is a lack of information regarding the self-assembly and supramolecular chemistry of this compound. The potential for this molecule to form ordered structures through hydrogen bonding and other non-covalent interactions has not been explored in any published research.

Analytical Methodologies for Hydrazobenzen 2 Amine Research

Chromatographic Techniques for Separation, Identification, and Purity Assessment

Chromatography is a cornerstone for the analysis of aromatic amines like Hydrazobenzen-2-amine. It allows for the efficient separation of the analyte from complex matrices, enabling precise identification and purity assessment. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely utilized, often with specific modifications to enhance performance for this class of compounds. lcms.cz

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of primary aromatic amines. oup.com Its application to this compound allows for separation under ambient temperature, which is advantageous for thermally labile compounds.

Methodologies for aromatic amines often employ reversed-phase (RP) columns, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov A common approach involves using a C18 or a cyanopropyl-bonded phase column. oup.comresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water, often with additives like formic acid to control the pH and improve peak shape. lcms.cz Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to achieve optimal separation of complex mixtures. lcms.cz

Detection is commonly achieved using ultraviolet (UV) detectors, as the aromatic structure of this compound absorbs UV light. oup.com For enhanced sensitivity and selectivity, mass spectrometry (MS) can be coupled with HPLC (LC-MS), providing mass-to-charge ratio information that aids in unequivocal identification. nih.govlcms.cz Pre-column derivatization with fluorescent tagging reagents can also be employed to significantly increase detection sensitivity, particularly for trace-level analysis. nih.govresearchgate.net

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | Reversed-phase C18 or Cyanopropyl-bonded phase | Separation based on hydrophobicity | oup.comnih.gov |

| Mobile Phase | Water/Methanol or Hexane/Isopropanol with 0.1% Formic Acid | Elution of the analyte; pH control for better peak shape | oup.comlcms.cz |

| Detection | UV (e.g., 254 nm) or Mass Spectrometry (MS) | Quantification and identification | oup.comlcms.cz |

| Flow Rate | 0.4 - 1.0 mL/min | Controls retention time and separation efficiency | lcms.cz |

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. However, primary aromatic amines like this compound can exhibit poor chromatographic behavior due to their polarity, which can lead to peak tailing and adsorption on the column. researchgate.netresearchgate.net To overcome these issues and increase volatility, derivatization is a commonly employed strategy. researchgate.netphenomenex.com

Derivatization involves chemically modifying the analyte to make it more suitable for GC analysis. The primary amino group of this compound is the typical site for these reactions. Common derivatization strategies include:

Acylation: This involves the reaction of the amine with an acylating agent, such as a chloroformate, to form a less polar and more volatile amide derivative. researchgate.net

Silylation: Silylating reagents replace the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group, which decreases polarity and increases volatility. phenomenex.comlibretexts.org

Alkylation: This method introduces an alkyl group to the amine, similarly reducing its polarity. libretexts.org

The choice of derivatizing agent is critical and depends on the specific analytical requirements. For instance, using reagents that incorporate halogen atoms (e.g., pentafluorobenzaldehyde) can create derivatives that are highly sensitive to electron capture detection (ECD). nih.gov After derivatization, the sample is typically analyzed on a capillary column with a nonpolar or medium-polarity stationary phase. mdpi.com Mass spectrometry is the most common detector (GC-MS), providing both high sensitivity and structural information for confident identification. nih.govnih.gov

| Derivatization Strategy | Reagent Example | Resulting Derivative | Reference |

|---|---|---|---|

| Acylation | Isobutyl chloroformate | Carbamate | lcms.cz |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) derivative | phenomenex.com |

| Aldehyde Condensation | ortho-Phthalaldehyde (OPA) | Phthalimidine derivative | nih.gov |

| Halogenated Acylation | Pentafluorobenzaldehyde | Pentafluorobenzyl derivative | nih.gov |

Electrophoretic Methods for this compound Analysis

Capillary electrophoresis (CE) offers a high-resolution alternative to chromatographic methods for the separation of ionic species. Aromatic amines can be analyzed effectively using Capillary Zone Electrophoresis (CZE). nih.gov In CZE, separation is based on the differential migration of ions in an electric field.

For the analysis of this compound, the pH of the background electrolyte (buffer) is a critical parameter. nih.gov At a low pH (e.g., below 2.0), the primary amino group of the molecule becomes protonated, acquiring a positive charge. researchgate.netnih.gov This allows it to migrate towards the cathode (negative electrode). By operating at a very low pH, the electroosmotic flow (EOF) can be significantly suppressed, allowing the separation to be governed primarily by the electrophoretic mobility of the analytes. researchgate.netnih.gov The migration time of different aromatic amines is influenced by their pKb values and the number of amino groups. nih.gov

Detection in CE is most commonly performed using UV-Vis absorbance. For enhanced sensitivity and selectivity, CE can be coupled with mass spectrometry or employ amperometric detection at a carbon disk electrode. nih.gov

Advanced Spectroscopic Methods for Quantitative Analysis

While often used as detectors for chromatography and electrophoresis, spectroscopic techniques can also be used for direct quantitative analysis, typically after a sample preparation or derivatization step.

For this compound, UV-Visible spectrophotometry can be a straightforward method for quantification. cdc.gov The analysis often involves a derivatization reaction to produce a colored compound with a strong absorbance at a specific wavelength in the visible spectrum. nih.gov This approach enhances both sensitivity and selectivity, as the measurement is moved to a region where interferences from other sample components may be lower. For example, various aromatic amines can be derivatized with reagents like p-dimethylaminobenzaldehyde to yield colored products suitable for spectrophotometric measurement. nih.gov

Mass spectrometry (MS), particularly when used in tandem with chromatographic separation (GC-MS or LC-MS), is a powerful tool for both qualitative and quantitative analysis. cdc.gov It offers high selectivity by monitoring specific fragment ions of the target analyte, and high sensitivity, with detection limits often reaching the picogram-per-liter range. nih.gov

Electrochemical Methods for Redox Characterization of this compound

Electrochemical methods are well-suited for studying compounds with redox-active functional groups. The hydrazobenzene (B1673438) moiety in this compound is electrochemically active, capable of undergoing oxidation and reduction reactions. Voltammetric techniques, such as cyclic voltammetry, can be used to characterize this redox behavior. acs.org

Studies on hydrazobenzene itself have shown that it can be oxidized at a graphite (B72142) electrode. acs.org This process is central to its electrochemical detection. The presence of the amine group on the benzene (B151609) ring is expected to influence the oxidation potential. By applying a potential to a working electrode and measuring the resulting current, the concentration of this compound can be determined.

To enhance the sensitivity and selectivity of electrochemical detection, chemically modified electrodes are often used. nih.govsamipubco.com These electrodes can be modified with materials that catalyze the redox reaction of the target analyte, leading to a significant improvement in the analytical signal and lower detection limits. nih.gov While specific studies on this compound are limited, methodologies developed for hydrazine (B178648) and other aromatic amines using modified electrodes provide a strong basis for its analysis. nih.govsamipubco.com

Environmental and Green Chemistry Perspectives in Hydrazobenzen 2 Amine Synthesis

Sustainable Synthetic Approaches for Hydrazobenzen-2-amine Production

Traditional methods for synthesizing hydrazobenzene (B1673438) derivatives often rely on the reduction of nitroaromatic compounds using stoichiometric metal reductants, such as tin or zinc in acidic media. While effective, these methods generate significant amounts of metallic waste, which is environmentally problematic. Sustainable approaches focus on replacing these stoichiometric reagents with catalytic systems.

Catalytic Hydrogenation: A primary green alternative is catalytic hydrogenation. This involves the reduction of a suitable precursor, such as 2-nitroazobenzene (B8693682) or a related nitroaromatic compound, using molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.

Research Findings: Studies on related compounds, such as the reduction of 4-nitrodiphenylamine, demonstrate the efficacy of catalytic transfer hydrogenation, a method where a hydrogen donor molecule (like formic acid or hydrazine) is used in place of H₂ gas. This approach can be extended to the synthesis of various substituted amino compounds, offering a safer alternative to handling gaseous hydrogen.

Microwave-Assisted Synthesis: The use of microwave irradiation is another green technique that can be applied to the synthesis of this compound precursors or the final compound itself. Microwave heating can dramatically reduce reaction times from hours to minutes, lower energy consumption, and often increase product yields. This method is frequently paired with solvent-free conditions or green solvents, further enhancing its environmental credentials.

Solvent Selection and Alternative Reaction Media in this compound Synthesis

Solvent choice is a critical aspect of green chemistry, as volatile organic compounds (VOCs) are major contributors to environmental pollution. Research has focused on alternative reaction media that are less toxic, biodegradable, and recyclable.

Deep Eutectic Solvents (DESs): DESs are emerging as powerful green alternatives to traditional solvents. They are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea, glycerol, or organic acids), which form a eutectic mixture with a melting point lower than the individual components.

Properties and Advantages: DESs exhibit negligible vapor pressure, low flammability, high thermal stability, and are often biodegradable and non-toxic. They can be prepared easily from inexpensive, renewable materials. Furthermore, DESs can sometimes act as both the solvent and the catalyst, simplifying reaction setups.

Application: Research on the synthesis of hydrazones (compounds with a similar C=N-N linkage) has shown that using choline chloride-based DESs can lead to high yields (up to 98%) and that the solvent can be recycled multiple times without a significant drop in efficiency. Combining DESs with ultrasound has been shown to further improve yields and shorten reaction times.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can be used as solvents. Like DESs, they have very low vapor pressure and high thermal stability. In the synthesis of nitrogen-containing heterocycles, ILs have been used as recyclable catalysts and reaction media, leading to excellent product yields under mild conditions.

Below is a table comparing potential green solvents for this compound synthesis.

Table 1: Comparison of Green Solvents for Synthesis| Solvent Type | Key Components | Key Advantages | Recyclability | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvents (DESs) | Choline Chloride & Urea/Glycerol/Acids | Low toxicity, biodegradable, low cost, non-flammable, can act as a catalyst. | High; can be reused for 4+ cycles with minimal yield loss. | |

| Ionic Liquids (ILs) | e.g., 1-Butylpyridinium iodide | Negligible vapor pressure, high thermal stability, tunable properties. | High; catalyst can be easily recycled and reused. | |

| Water | H₂O | Non-toxic, non-flammable, inexpensive, environmentally benign. | Recyclable, though product isolation may require energy-intensive steps. | N/A |

By-product Minimization and Waste Management in this compound Research

The most effective strategy for minimizing by-products in the synthesis of this compound is the adoption of catalytic methods over stoichiometric ones. This shift directly addresses the primary source of waste in many classical organic reactions.

Eliminating Metallic Waste: Using catalytic hydrogenation instead of metal-acid reductions (e.g., Sn/HCl or Zn/HCl) prevents the formation of large quantities of metal salt sludge, which is difficult and costly to treat and dispose of.

Solvent and Catalyst Recycling: The principles of green chemistry strongly advocate for the recycling of solvents and catalysts. The use of Deep Eutectic Solvents is particularly advantageous here, as studies have demonstrated their successful recycling for multiple reaction cycles without significant loss of activity. Similarly, heterogeneous catalysts used in hydrogenation can be filtered off and reused, contributing to a more circular and less wasteful chemical process.

Process Optimization: Further waste reduction can be achieved by optimizing reaction conditions to maximize yield and selectivity. This minimizes the formation of side-products that would require separation and disposal. Techniques like microwave-assisted synthesis can contribute to higher selectivity and cleaner reaction profiles.

By integrating these green chemistry principles, the research and future production of this compound can be aligned with modern standards of environmental sustainability, reducing its ecological footprint while maintaining chemical efficiency.

Future Research Directions and Emerging Trends in Hydrazobenzen 2 Amine Chemistry

Integration of Artificial Intelligence and Machine Learning in Hydrazobenzen-2-amine Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds, and this compound is no exception. These computational tools offer the potential to dramatically accelerate the pace of discovery and optimization in several key areas.

Predictive Modeling of Properties: Machine learning algorithms can be trained on existing chemical databases to predict the physicochemical and biological properties of new molecules. For this compound and its derivatives, AI models could forecast properties such as solubility, reactivity, and potential biological activities. For instance, quantitative structure-activity relationship (QSAR) models have been successfully developed for aromatic amines to predict their mutagenicity with a high degree of accuracy. nih.govmdpi.comoup.com By applying similar methodologies, researchers can computationally screen virtual libraries of this compound derivatives to identify candidates with desired characteristics before committing to their synthesis, thereby saving significant time and resources.

Reaction Prediction and Synthesis Design: AI-powered platforms are increasingly capable of predicting the outcomes of chemical reactions and even proposing novel synthetic routes. acs.org For this compound, this could lead to the discovery of more efficient and sustainable methods for its synthesis and functionalization. By analyzing vast datasets of known reactions, ML models can identify non-obvious catalyst systems or reaction conditions that could improve yields and reduce byproducts. Computational studies on the bond dissociation enthalpies of hydrazine (B178648) derivatives can further refine these predictive models.

Data Analysis and Interpretation: The complexity of chemical data, from spectroscopic analysis to high-throughput screening results, presents a significant challenge for manual interpretation. AI can assist in extracting meaningful patterns and correlations from large datasets. In the context of this compound research, this could involve analyzing spectroscopic data to elucidate reaction mechanisms or identifying structure-property relationships from screening a library of its derivatives.

The application of AI and ML in the study of this compound is expected to create a synergistic cycle of prediction, synthesis, and testing, ultimately accelerating the development of new applications for this versatile compound.

Exploration of Novel Reactivity Patterns for this compound

The unique structural features of this compound, namely the presence of a hydrazine linkage adjacent to an aromatic amine, suggest a rich and largely unexplored reactive landscape. Future research will likely focus on uncovering and harnessing novel reactivity patterns to synthesize complex and valuable molecules.

Synthesis of Novel Heterocyclic Scaffolds: The ortho-disposed amino and hydrazino groups provide an ideal template for the construction of various heterocyclic systems. researchgate.netfrontiersin.org Through condensation reactions with appropriate bis-electrophiles, it is conceivable to synthesize novel benzodiazepines, quinoxalines, or other fused heterocyclic structures. The selective reactivity of the amine and hydrazinyl groups can be controlled by pH, allowing for the targeted synthesis of specific isomers. rsc.org The development of new synthetic routes to functionalized heterocyclic compounds is an active area of research. uobaghdad.edu.iquobaghdad.edu.iqlsu.edursc.org

Catalytic Transformations: The nitrogen atoms in this compound possess lone pairs of electrons that could allow the molecule to act as a ligand in transition metal catalysis. The synthesis of novel metal complexes with this compound or its derivatives could lead to catalysts with unique selectivity and reactivity in a variety of organic transformations. Furthermore, the compound itself could potentially catalyze certain reactions, for instance, in the formation of hydrazones, where ortho-proton donors have been shown to enhance catalytic activity. nih.gov

Deaminative Functionalization: Recent advances in synthetic methodology have enabled the direct functionalization of amines by leveraging their inherent reactivity. nih.gov Applying these emerging deaminative functionalization strategies to this compound could open up new avenues for introducing a wide range of functional groups at the 2-position of the benzene (B151609) ring, leading to a diverse array of novel derivatives with potentially interesting properties.

A systematic exploration of the reactivity of this compound is crucial for unlocking its full synthetic potential and paving the way for the discovery of new molecules with valuable applications.

Development of Advanced Functional Materials Based on this compound

The structural characteristics of this compound make it an attractive building block for the creation of advanced functional materials with tailored properties. Future research in this area is expected to focus on incorporating this molecule into polymeric structures and developing novel sensor and catalytic materials.

Polymer Synthesis and Applications: The difunctional nature of this compound allows it to be used as a monomer in polymerization reactions. The incorporation of the hydrazobenzene (B1673438) unit into polymer backbones could lead to materials with interesting photoresponsive or redox properties. For example, polymers containing azobenzene (B91143) groups are known for their photoisomerization capabilities, which can be harnessed in applications such as optical data storage and photo-actuation. rsc.org The synthesis of porous organic polymers incorporating nitrogen-rich functionalities is a promising area for applications like CO2 capture. mdpi.com

Sensors and Catalytic Materials: The amine and hydrazine moieties in this compound can serve as binding sites for metal ions or other analytes. By immobilizing this compound or its derivatives onto solid supports, it may be possible to create selective chemosensors for the detection of specific species. Furthermore, the amine groups can be utilized for the functionalization of inorganic adsorbents, enhancing their performance in environmental applications. nih.gov Amine-functionalized metal-organic frameworks are another area of intense research with diverse applications. researchgate.net

The development of functional materials derived from this compound represents a significant opportunity to translate the unique properties of this molecule into tangible technological advancements.

Interdisciplinary Research Involving this compound (excluding prohibited areas)

The potential applications of this compound extend beyond the traditional boundaries of synthetic organic chemistry. Fostering interdisciplinary collaborations will be key to fully realizing the potential of this compound.

Environmental Science: Hydrazine derivatives are known to be useful as derivatizing agents in environmental analysis, particularly for the detection of aldehydes and ketones. nih.govresearchgate.netsigmaaldrich.com The specific reactivity of this compound could be exploited to develop new analytical methods for the detection of specific environmental pollutants. Additionally, materials functionalized with this compound could be investigated for their ability to remediate contaminated water sources by adsorbing heavy metals or organic pollutants. nih.gov

Catalysis Research: As mentioned previously, this compound and its derivatives could serve as ligands in coordination chemistry or as organocatalysts. Collaborative research between synthetic chemists and catalysis experts could lead to the development of novel catalytic systems for important industrial processes. Computational studies can play a crucial role in understanding the electronic structure and reduction capabilities of metal complexes involving hydrazine derivatives. nih.gov

Materials Science: The design and synthesis of new polymers and functional materials based on this compound will require close collaboration between organic chemists and materials scientists. Characterization of the mechanical, thermal, and electronic properties of these new materials will be essential for identifying promising applications.

By embracing an interdisciplinary approach, researchers can uncover new and unexpected applications for this compound, contributing to advancements in a wide range of scientific and technological fields.

Q & A

Advanced Research Question

- Conductive Polymers : Incorporate into polyaniline analogs via oxidative polymerization; characterize conductivity with four-probe measurements .

- Metal-Organic Frameworks (MOFs) : Coordinate with transition metals (e.g., Cu²⁺ or Fe³⁺) and analyze porosity via BET surface area measurements .

- Photovoltaic Studies : Use as an electron donor in organic solar cells; quantify efficiency via IPCE (incident photon-to-current conversion efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.